

# Hsp104: A Molecular Machine for Resolving Stress-Induced Protein Phases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *HsP104 protein*

Cat. No.: *B1175116*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Cellular stress triggers a rapid and reversible assembly of proteins and RNA into dynamic, membraneless organelles known as stress granules (SGs) and other protein phases. While crucial for cell survival, the dysregulation and persistence of these aggregates are linked to a range of pathologies, including neurodegenerative diseases. The yeast protein Hsp104, a hexameric AAA+ (ATPase Associated with diverse cellular Activities) disaggregase, plays a pivotal role in maintaining cellular proteostasis by actively dissolving these stress-induced protein phases. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Hsp104's function, its interplay with other chaperone systems, and its involvement in the dissolution of various protein aggregates. We present quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its operational pathways to serve as a resource for researchers in the field.

## Introduction to Hsp104 and Protein Phase Separation

Hsp104 is a highly conserved protein disaggregase found in yeast, bacteria (as ClpB), and plants, but notably absent in metazoa.<sup>[1][2][3]</sup> It is essential for survival under extreme stress conditions, such as heat shock, by rescuing aggregated proteins.<sup>[2][4]</sup> Hsp104 assembles into a ring-shaped hexamer with a central channel, through which it threads and unfolds

aggregated polypeptides.[1][5][6] This activity is coupled to the hydrolysis of ATP at its two nucleotide-binding domains (NBD1 and NBD2).[1][5][7]

Stress-induced protein phases, such as stress granules and P-bodies, are formed through liquid-liquid phase separation (LLPS).[8][9] These compartments are dynamic and serve to sequester and protect cellular components during stress.[8] Hsp104 is critically involved in the dissolution of these granules upon stress cessation, thereby restoring cellular function.[1][10] Its ability to remodel a wide range of substrates, from disordered aggregates to stable amyloid fibrils, highlights its remarkable mechanistic plasticity.[1][2][5]

## The Molecular Mechanism of Hsp104-Mediated Disaggregation

The disaggregation activity of Hsp104 is a complex process involving substrate recognition, threading, and unfolding, all powered by ATP hydrolysis. This process is often performed in concert with the Hsp70 chaperone system (Hsp70 and its Hsp40 co-chaperone).[1][4][11][12][13]

## Domain Architecture and Hexameric Assembly

The Hsp104 monomer consists of an N-terminal domain (NTD), two AAA+ nucleotide-binding domains (NBD1 and NBD2) separated by a middle domain (MD), and a C-terminal domain (CTD).[1][5] In the presence of nucleotides, Hsp104 monomers assemble into a hexameric ring.[5] The central channel of this ring is lined with conserved tyrosine pore loops that engage the substrate polypeptide.[1][5][14]

## The Role of ATP Hydrolysis

ATP binding and hydrolysis in NBD1 and NBD2 drive conformational changes within the Hsp104 hexamer, which are essential for its disaggregase function.[5][7][15] NBD1 is the primary site of ATP hydrolysis, providing the power for protein remodeling.[5][16] The two NBDs exhibit allosteric communication, with the nucleotide state of one influencing the activity of the other.[7][15]

## Substrate Processing: A Translocation-Based Mechanism

Hsp104 utilizes a threading mechanism to extract polypeptides from an aggregate.[6][14][17] The tyrosine-bearing pore loops in the central channel grip the substrate and, through ATP hydrolysis-driven conformational changes, translocate it through the channel.[1][5] This process unfolds the polypeptide, releasing it in a soluble, refolding-competent state.[12]

## Collaboration with the Hsp70 Chaperone System

The disaggregation of many substrates by Hsp104 is significantly enhanced by the Hsp70 system (Hsp70/Hsp40).[1][4][11] Hsp70 and Hsp40 are thought to initially recognize and bind to aggregated proteins, targeting Hsp104 to the substrate.[1][13] A direct interaction between the Hsp104 MD and Hsp70 is crucial for this synergistic activity.[1][18]

## Quantitative Analysis of Hsp104 Activity

The activity of Hsp104 can be quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Hsp104 ATPase Activity

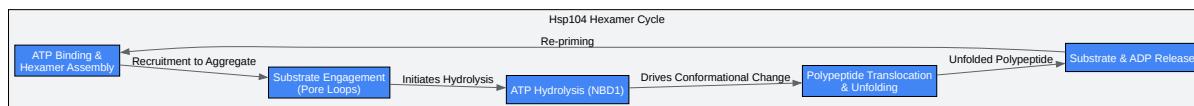
Parameter	Value
Organism	Saccharomyces cerevisiae
NBD1 kcat	~19.5 min-1[7]
NBD1 Km (ATP)	~60-170 μM[7]
NBD2 kcat	Very low turnover[7]
Overall Vmax	~2 nmol Pi min-1 mg-1[19]
Overall Km (ATP)	~5 mM[19]
Optimal pH	6.5 and 9.0[19]
Optimal Temperature	Increases up to 45°C[19]

Table 2: In Vitro Disaggregation and Refolding Activity

Substrate	Assay Conditions
Urea-denatured Firefly Luciferase	Hsp104, Hsp70 (Hsp72), Hsp40
Heat-denatured Luciferase	Hsp104, Hsp70, Hsp40
$\alpha$ -synuclein fibrils	Hsp104, Hsc70, Hdj2
TDP-43, FUS aggregates	Potentiated Hsp104 variants

## Visualizing Hsp104 Pathways and Workflows

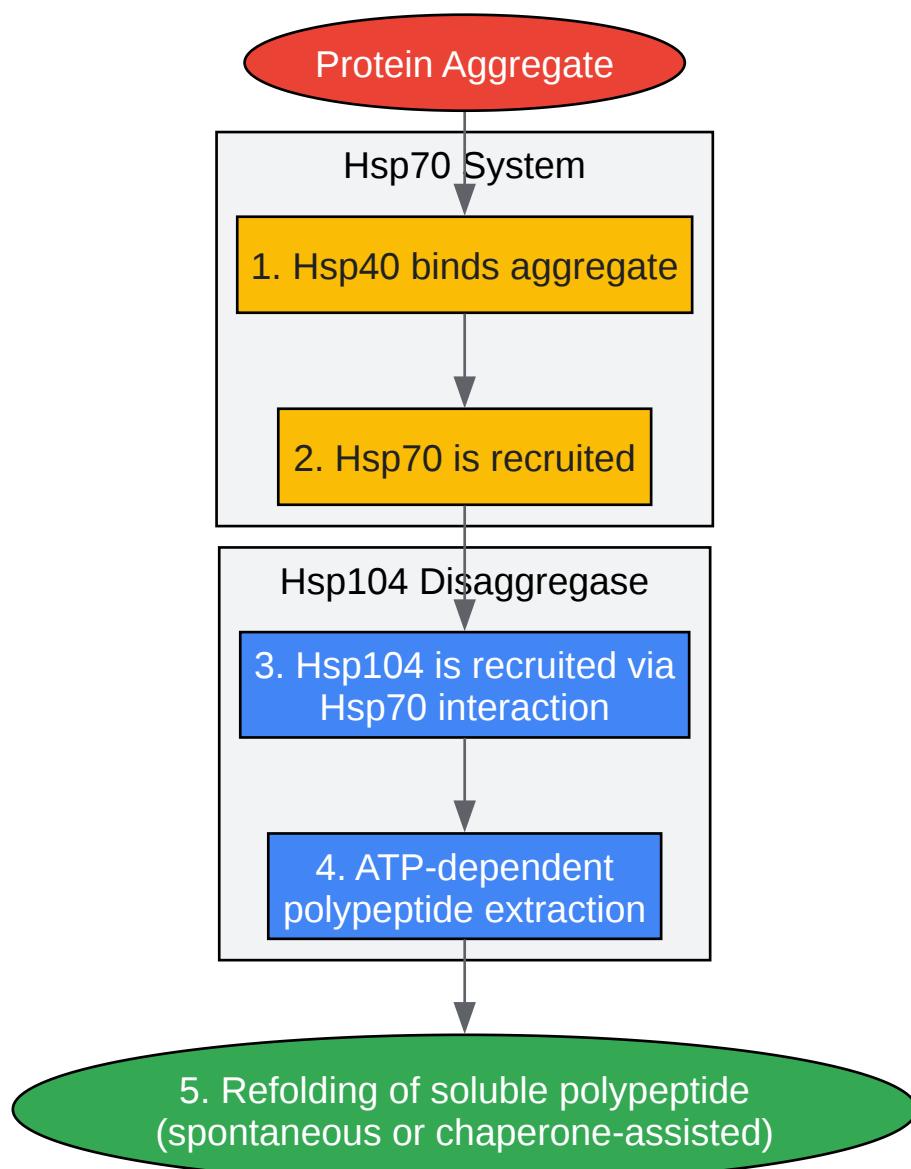
### Hsp104 Functional Cycle



[Click to download full resolution via product page](#)

Caption: The ATP-driven functional cycle of the Hsp104 hexamer in protein disaggregation.

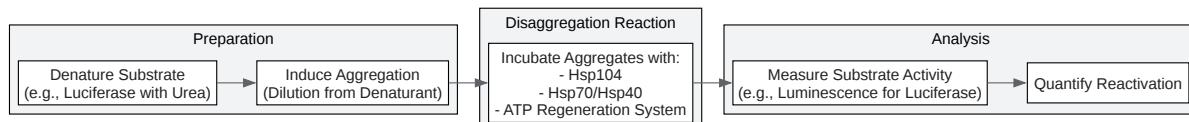
## Hsp104-Hsp70 Cooperative Disaggregation Pathway



[Click to download full resolution via product page](#)

Caption: Cooperative pathway of Hsp104 and the Hsp70 system in protein disaggregation.

## Experimental Workflow for In Vitro Disaggregation Assay

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for an in vitro protein disaggregation assay.

## Detailed Experimental Protocols

### In Vitro Luciferase Disaggregation and Refolding Assay

This assay measures the ability of Hsp104, in conjunction with the Hsp70 system, to disaggregate and refold chemically denatured and aggregated firefly luciferase.[20]

#### Materials:

- Purified Hsp104, Hsp70 (e.g., Ssa1 or Hsc70), and Hsp40 (e.g., Ydj1 or Hdj2)
- Firefly Luciferase
- Denaturation Buffer: 6 M Urea, 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl<sub>2</sub>, 2 mM DTT
- Reaction Buffer: 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl<sub>2</sub>, 2 mM DTT
- ATP Regeneration System: 20 mM Creatine Phosphate, 0.2 mg/ml Creatine Kinase
- ATP solution (100 mM)
- Luciferase Assay Reagent (containing luciferin)
- Luminometer

**Procedure:**

- Luciferase Denaturation and Aggregation: a. Denature luciferase (e.g., 10  $\mu$ M) in Denaturation Buffer for 30-60 minutes at 30°C. b. Induce aggregation by diluting the denatured luciferase 100-fold into Reaction Buffer pre-warmed to 30°C. Mix immediately.
- Disaggregation Reaction: a. Prepare reaction mixtures in a 96-well plate. A typical 25  $\mu$ L reaction includes:
  - Aggregated Luciferase (final concentration ~10-50 nM)
  - Hsp104 (e.g., 0.5-2  $\mu$ M hexamer)
  - Hsp70 (e.g., 1-2  $\mu$ M)
  - Hsp40 (e.g., 0.5-1  $\mu$ M)
  - ATP Regeneration System
  - ATP (final concentration 2-5 mM) b. Include control reactions: no chaperones, Hsp70/40 only, Hsp104 only. c. Incubate the plate at 30°C for 60-120 minutes.
- Measurement of Luciferase Activity: a. Equilibrate the plate to room temperature. b. Add Luciferase Assay Reagent to each well. c. Immediately measure luminescence using a luminometer. d. Calculate the percentage of refolded luciferase relative to a non-denatured control.

## ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp104. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

**Materials:**

- Purified Hsp104
- ATPase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT
- ATP solution (various concentrations for kinetic analysis)
- Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water
- Malachite Green Reagent B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

- Malachite Green Reagent C: 34% (w/v) Sodium Citrate
- Phosphate Standard (e.g.,  $\text{KH}_2\text{PO}_4$ )
- Microplate reader

**Procedure:**

- ATPase Reaction: a. Prepare reaction mixtures containing Hsp104 (e.g., 0.1-0.5  $\mu\text{M}$  hexamer) in ATPase Reaction Buffer. b. Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding ATP. d. Incubate for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an equal volume of 0.5 M EDTA or by proceeding directly to the detection step.
- Phosphate Detection: a. Prepare the working Malachite Green solution by mixing 100 parts of Reagent A with 25 parts of Reagent B, and then adding 1 part of Triton X-100. Let it sit for 30 minutes. b. Add the working Malachite Green solution to each reaction well. c. Incubate for 1-2 minutes. d. Add Reagent C to stabilize the color. e. Read the absorbance at 620-650 nm. f. Determine the amount of Pi released using a standard curve generated with the Phosphate Standard. g. Calculate the specific activity (nmol Pi/min/mg Hsp104).

## Studying Stress Granule Dissolution In Vivo

This involves live-cell imaging of yeast cells expressing a fluorescently tagged SG marker.

**Materials:**

- Yeast strains (e.g., wild-type and  $\text{hsp104}^{\Delta}$ ) expressing a fluorescently tagged SG marker (e.g., Pab1-GFP or Pbp1-mCherry).
- Yeast growth media (e.g., YPD or synthetic complete media).
- Stress-inducing agent (e.g., glucose deprivation, sodium azide, or heat shock).
- Fluorescence microscope with live-cell imaging capabilities.

**Procedure:**

- Cell Culture and Stress Induction: a. Grow yeast cells to mid-log phase. b. Induce stress. For example, for glucose deprivation, wash cells and resuspend in media lacking glucose. For heat shock, shift the culture to a higher temperature (e.g., 42°C). c. Allow sufficient time for SG formation (e.g., 10-30 minutes).
- Stress Recovery and Imaging: a. To initiate recovery, remove the stressor (e.g., add glucose back to the media or return the culture to the optimal growth temperature). b. Mount the cells on a microscope slide. c. Acquire images at regular time intervals (e.g., every 5-10 minutes) during the recovery period.
- Image Analysis: a. Quantify the number and size of fluorescent foci (stress granules) per cell at each time point. b. Compare the dissolution kinetics between wild-type and *hsp104Δ* strains.

## Implications for Disease and Drug Development

While absent in humans, the potent disaggregase activity of Hsp104 has made it a compelling tool and potential therapeutic platform for protein misfolding diseases.<sup>[2][3][21]</sup> Many neurodegenerative disorders, such as Parkinson's, Alzheimer's, and ALS, are characterized by the accumulation of protein aggregates (e.g., α-synuclein, Tau, TDP-43).<sup>[22][23]</sup>

Engineered "potentiated" variants of Hsp104 have been developed that exhibit enhanced activity against these disease-associated proteins.<sup>[1][23]</sup> These variants have shown promise in cellular and animal models of neurodegeneration, demonstrating the ability to suppress aggregation and reduce toxicity.<sup>[1][22][23]</sup> The study of Hsp104 provides a valuable paradigm for understanding the principles of protein disaggregation and for designing novel therapeutic strategies that target toxic protein aggregates.

## Conclusion

Hsp104 is a sophisticated molecular machine that plays a critical role in cellular stress response by dissolving a diverse array of protein aggregates and phases. Its ATP-driven translocation mechanism, coupled with its ability to cooperate with the Hsp70 chaperone system, allows for the efficient restoration of proteostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into its complex functions. As our understanding of the link between protein aggregation and disease

deepens, the study of Hsp104 and the development of Hsp104-based therapeutics hold significant promise for addressing some of the most challenging human diseases.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applying Hsp104 to protein-misfolding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp104: a weapon to combat diverse neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp104, Hsp70, and Hsp40: a novel chaperone system that rescues previously aggregated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP hydrolysis by yeast Hsp104 determines protein aggregate dissolution and size in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promiscuous interactions and protein disaggregases determine the material state of stress-inducible RNP granules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]

- 15. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants [pubmed.ncbi.nlm.nih.gov]
- 16. HSP104 | SGD [yeastgenome.org]
- 17. researchgate.net [researchgate.net]
- 18. The M-domain Controls the Hsp104 Protein-remodeling Activity in an Hsp70/Hsp40-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. queitschlab.gs.washington.edu [queitschlab.gs.washington.edu]
- 20. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Hsp104 antagonizes  $\alpha$ -synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hsp104: A Molecular Machine for Resolving Stress-Induced Protein Phases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1175116#hsp104-s-involvement-in-dissolving-stress-induced-protein-phases>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)